

Introduction: The Significance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl oxazole-4-carboxylate**

Cat. No.: **B063259**

[Get Quote](#)

Methyl oxazole-4-carboxylate is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.^[1] These scaffolds are of paramount importance in medicinal chemistry and materials science due to their presence in numerous natural products and pharmacologically active molecules. The specific arrangement of the ester functional group on the oxazole ring makes **methyl oxazole-4-carboxylate** a valuable and versatile building block for synthesizing more complex molecular architectures.^[1]

A thorough understanding of its physical properties is not merely academic; it is the foundational requirement for its effective use in synthesis, formulation, and quality control. Properties such as melting point, solubility, and spectroscopic identity directly influence reaction conditions, purification strategies, and the ultimate characterization of final compounds. This guide serves as an authoritative resource for scientists leveraging this compound in their research endeavors.

Core Physicochemical Properties

The physical state and behavior of a compound are dictated by its molecular structure. **Methyl oxazole-4-carboxylate** is a relatively small, polar molecule, and its properties reflect the interplay between the heterocyclic ring and the methyl ester group.

Molecular Structure:

- IUPAC Name: Methyl 1,3-oxazole-4-carboxylate

- Synonyms: 4-Oxazolecarboxylic acid methyl ester, Oxazole-4-carboxylic acid methyl ester[[1](#)]
- CAS Number: 170487-38-4
- Molecular Formula: $C_5H_5NO_3$
- Molecular Weight: 127.10 g/mol

Tabulated Physical Data

The following table summarizes the key physical properties of **methyl oxazole-4-carboxylate**. It is important to note that while some data for related structures is well-documented, specific experimental values for this exact compound are not widely published. Where necessary, data is inferred from the parent acid or related analogues.

Property	Value	Comments & Authoritative Context
Appearance	White to off-white crystalline solid	Based on typical observations for similar small organic molecules and related carboxylic acids.[2][3]
Melting Point	Data not available. (Parent Acid: 138-142 °C)	The parent compound, 4-Oxazolecarboxylic acid, has a melting point of 138-142 °C.[4] Esters typically have different, often lower, melting points than their parent carboxylic acids due to the absence of strong hydrogen bonding.
Boiling Point	Data not available	High-vacuum distillation would be required to prevent decomposition at atmospheric pressure.
Density	Data not available	Expected to be slightly denser than water (~1.2-1.3 g/cm ³), similar to related structures like ethyl 5-methylisoxazole-4-carboxylate (1.118 g/mL).[5]

Solubility Profile

Solubility is a critical parameter for selecting appropriate reaction solvents, purification methods (crystallization, chromatography), and formulation excipients. The profile below was determined through qualitative assessment in standard laboratory solvents at ambient temperature.

Solvent Class	Solvent Example	Solubility	Rationale
Polar Aprotic	DMSO, DMF, Acetonitrile	Soluble	The polar nature of the oxazole ring and ester group allows for strong dipole-dipole interactions with these solvents.
Chlorinated	Dichloromethane (DCM), Chloroform	Soluble	Good solvent for moderately polar organic compounds.
Ethers	Diethyl Ether, THF	Moderately Soluble	The compound's polarity limits high solubility in less polar ethers.
Esters	Ethyl Acetate	Soluble	"Like dissolves like" principle applies, given the shared ester functionality.
Alcohols	Methanol, Ethanol	Soluble	Capable of hydrogen bonding with the ring nitrogen and ester oxygens. [6]
Hydrocarbons	Hexanes, Toluene	Sparingly Soluble / Insoluble	The compound's polarity is too high for significant dissolution in nonpolar solvents.
Aqueous	Water	Sparingly Soluble	While polar, the lack of highly acidic or basic groups limits aqueous solubility.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data is based on established principles of NMR and IR spectroscopy and is consistent with data from closely related oxazole structures.[\[7\]](#)

- Mass Spectrometry (MS): For $C_5H_5NO_3$, the expected exact mass is 127.0269. In an ESI+ experiment, the molecular ion peak would be observed at $m/z = 128.0342 [M+H]^+$.
- 1H NMR Spectroscopy (500 MHz, $CDCl_3$):
 - $\delta \sim 8.5\text{-}8.7$ ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the oxazole ring. Its significant downfield shift is due to the deshielding effects of the adjacent ring oxygen and nitrogen atoms.
 - $\delta \sim 8.2\text{-}8.4$ ppm (s, 1H): This singlet is assigned to the proton at the C5 position. It is also in a deshielded environment, though slightly less so than the C2 proton.
 - $\delta \sim 3.9$ ppm (s, 3H): This sharp singlet is characteristic of the methyl protons ($-OCH_3$) of the ester group.
- ^{13}C NMR Spectroscopy (125 MHz, $CDCl_3$):
 - $\delta \sim 162$ ppm: Carbonyl carbon ($C=O$) of the ester.
 - $\delta \sim 150\text{-}155$ ppm: C2 carbon of the oxazole ring, highly deshielded by both heteroatoms.
 - $\delta \sim 140\text{-}145$ ppm: C5 carbon of the oxazole ring.
 - $\delta \sim 130\text{-}135$ ppm: C4 carbon, the attachment point for the carboxylate group. Chemical shifts for oxazole ring carbons can be found in related structures.[\[7\]](#)
 - $\delta \sim 52$ ppm: Methyl carbon ($-OCH_3$) of the ester.
- Infrared (IR) Spectroscopy (ATR):
 - $\sim 1720\text{-}1740\text{ cm}^{-1}$ (strong, sharp): This is a highly characteristic $C=O$ stretching vibration from the ester functional group.

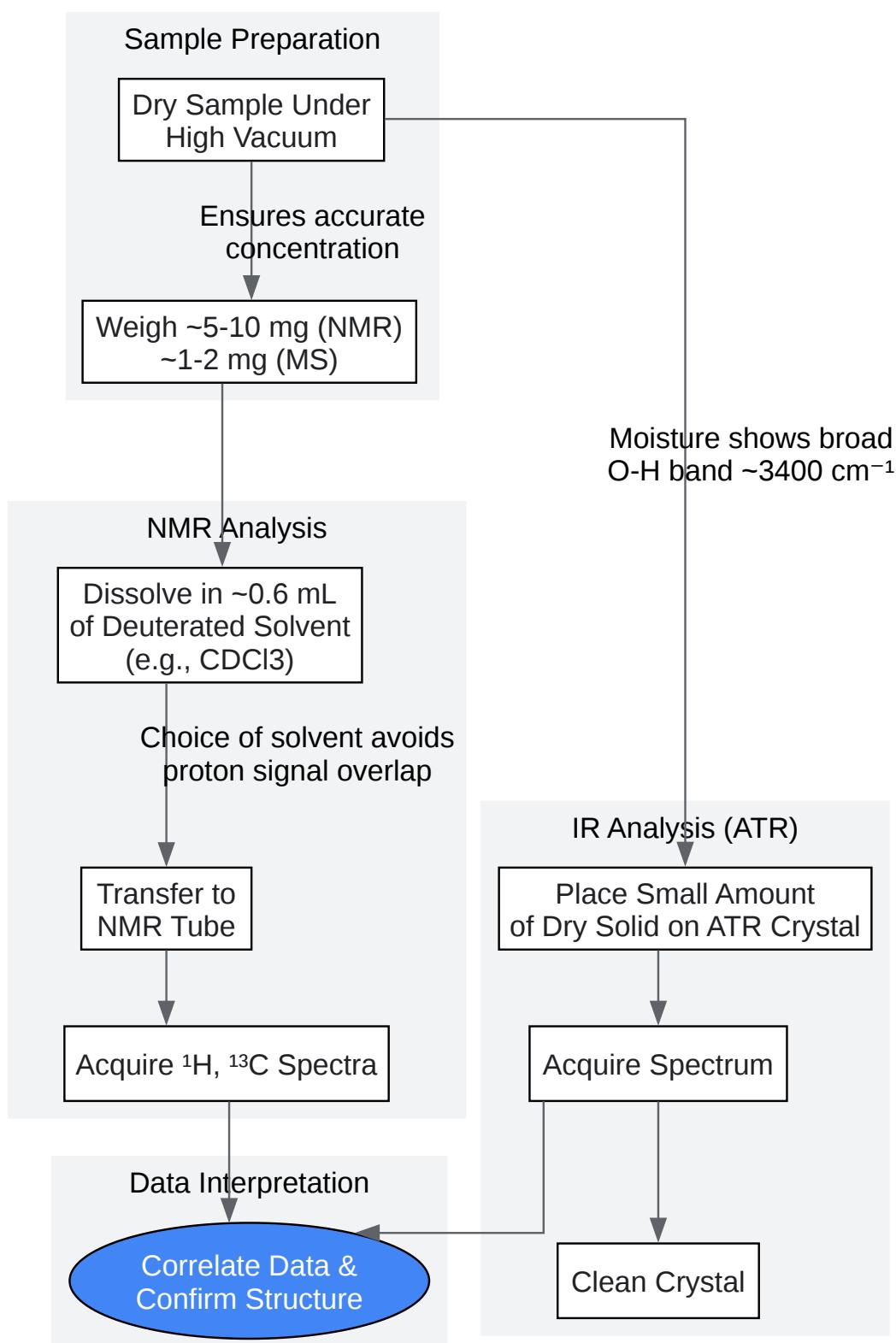
- $\sim 1580\text{-}1620\text{ cm}^{-1}$ (medium): Corresponds to the C=N stretching vibration within the oxazole ring.^[8]
- $\sim 1100\text{-}1300\text{ cm}^{-1}$ (strong): A series of strong bands corresponding to C-O stretching vibrations, both from the ester and the oxazole ring's C-O-C moiety.
- $\sim 3100\text{-}3150\text{ cm}^{-1}$ (weak): Aromatic C-H stretching from the protons on the oxazole ring.

Experimental Protocols for Property Determination

To ensure scientific integrity, all analytical protocols must be self-validating. The following sections describe standard, robust methodologies for determining the key physical properties discussed.

Protocol for Melting Point Determination

Principle: The melting point is a highly sensitive indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically $<1\text{ }^{\circ}\text{C}$). This protocol uses a digital melting point apparatus for precision.


Methodology:

- **Sample Preparation:** Ensure the **methyl oxazole-4-carboxylate** sample is completely dry by placing it under high vacuum for several hours. A dry sample is critical because moisture can depress the melting point.
- **Loading:** Crush a small amount of the crystalline solid into a fine powder on a watch glass. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).
- **Compaction:** Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom. Proper packing ensures uniform heat transfer.
- **Measurement:**
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating ramp (e.g., 10-15 $^{\circ}\text{C}/\text{min}$) to quickly approach the expected melting point.

- Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is essential for accurately observing the onset of melting and the point of complete liquefaction.
- Recording: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. Report this range as the melting point.

Workflow for Spectroscopic Analysis

The following workflow ensures that high-quality, reproducible spectroscopic data is obtained. The choice of solvent and preparation technique is paramount for accurate structural elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for obtaining NMR and IR spectroscopic data.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **methyl oxazole-4-carboxylate** is essential for user safety. The following recommendations are based on safety data for structurally related heterocyclic compounds.[2][9][10]

- GHS Hazard Statements: While not specifically classified, related compounds may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][9][10]
- Precautionary Measures:
 - Always handle in a well-ventilated area or a chemical fume hood.[9]
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[2]
 - Avoid breathing dust. Use dry cleanup procedures to prevent dust generation.[9]
 - Wash hands thoroughly after handling.[2]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl oxazole-4-carboxylate is a foundational building block for advanced chemical synthesis. This guide has detailed its essential physical and spectroscopic properties, providing researchers with the data and methodologies required for its effective and safe implementation in the laboratory. The provided protocols, grounded in established scientific principles, offer a framework for achieving accurate and reproducible characterization, which is the cornerstone of reliable scientific advancement.

References

- Title: Methyl 1,3-oxazole-4-carboxylate - High purity Source: Georganics URL:[Link]
- Title: A rapid, continuous flow synthesis of oxazoles from β -hydroxy amides Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]
- Title: 2-methyl-1,3-oxazole-4-carboxylic acid Source: ChemSynthesis URL:[Link]

- Title: Supporting Information - Synthesis and antimicrobial evaluation of a new series of pyrimidine derivatives Source: The Royal Society of Chemistry URL:[Link]
- Title: 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 Source: PubChem - NIH URL:[Link]
- Title: methyl 5-phenyl-1,3-oxazole-4-carboxylate Source: Chemical Synthesis D
- Title: Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxyl
- Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminy)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: PubMed Central (PMC) URL:[Link]
- Title: Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate Source: The Journal of Physical Chemistry A URL:[Link]
- Title: 5-Methyl-4-Isoxazole Carboxylic Acid Source: Noble Intermedi
- Title: 5-Methylisoxazole-4-carboxylic acid (42831-50-5) Source: Chemchart URL:[Link]
- Title: 5-Methyl-2-phenyl-oxazole-4-carboxylic acid methyl ester Source: Wiley Spectra Lab URL:[Link]
- Title: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Source: International Union of Crystallography (IUCr) URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 1,3-oxazole-4-carboxylate - High purity | EN [georganics.sk]
- 2. fishersci.com [fishersci.com]
- 3. nobleintermediates.com [nobleintermediates.com]
- 4. 4-オキサゾールカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 7. Regioselective synthesis of methyl 5-(N-Boc-cycloaminy)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 42831-50-5|5-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Versatile Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063259#physical-properties-of-methyl-oxazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com